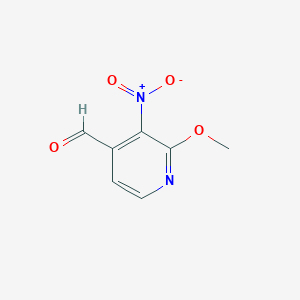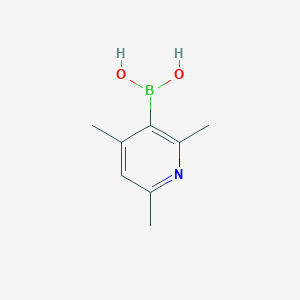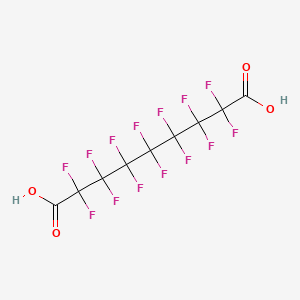
Perfluoroazelaic acid
Übersicht
Beschreibung
Perfluoroazelaic acid is a synthetic compound with the molecular formula C9H2F14O4 . It is a type of perfluorinated carboxylic acid . The CAS number for Perfluoroazelaic acid is 23453-64-7 .
Synthesis Analysis
Perfluoroazelaic acid has been used in the preparation of core cross-linked micelles. The micellization process involves the formation of pyridinium carboxylate and the cross-linkage between the PPySt blocks via the dicarboxylic acid . Azelaic acid can be produced by ozonolysis of oleic acid .Molecular Structure Analysis
Perfluoroazelaic acid contains a total of 28 bonds. There are 26 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), and 2 hydroxyl groups .Physical And Chemical Properties Analysis
Perfluoroazelaic acid is a solid at room temperature . It has a molecular weight of 440.09 .Wissenschaftliche Forschungsanwendungen
1. Environmental Science: Removal of PFAS from Contaminated Soil and Water
- Methods of Application : The paper reviews emerging technologies for the degradation or sorption of PFAS to treat contaminated soil and water. It highlights the mechanisms involved in removing these persistent contaminants at a molecular level .
- Results or Outcomes : Among the variety of nanomaterials, modified nano-sized iron oxides are the best sorbents materials due to their specific surface area and photogenerated holes and appear extremely promising in the remediation of PFAS from contaminated soil and water .
2. Water Research: Defluorination of PFAS in Water
- Summary of Application : The removal of PFAS from drinking water supplies is crucial to protect the public from their health hazards .
- Methods of Application : The research investigated rapid defluorination of 22 PFAS species using a high-photon-flux medium-pressure UV/sulfite process .
- Results or Outcomes : Defluorination rates followed pseudo first-order kinetics ranging from 0.0003 to 0.1604 min −1. Defluorination was faster and less subject to the effects of pH and dissolved oxygen (O2) concentrations than lower energy systems, likely due to the greater number of hydrated electrons (eaq−) produced .
3. Fuel Cells: Proton Exchange Membrane (PEM) Fuel Cells
- Summary of Application : Perfluorinated monomers, including Perfluoroazelaic acid, are being studied for potential and future applications in proton exchange membrane (PEM) fuel cells .
- Methods of Application : The research involves the synthesis and characterization of new perfluorinated monomers bearing acidic groups for proton transport .
- Results or Outcomes : The outcomes of this research are not specified in the source .
Safety And Hazards
Perfluoroazelaic acid is classified as a dangerous good for transport and may be subject to additional shipping charges . It is advised to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Zukünftige Richtungen
Perfluoroazelaic acid is a type of per- and polyfluoroalkyl substances (PFAS), which have been receiving increasing scientific and political attention in recent years due to their persistence in the environment and potential adverse health effects . Future research directions include understanding the mobility of short-chain PFAS, studying the substitution of regulated substances, increasing the structural diversity of existing PFAS molecules, and exploring the unknown “Dark Matter” of PFAS .
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorononanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F14O4/c10-3(11,1(24)25)5(14,15)7(18,19)9(22,23)8(20,21)6(16,17)4(12,13)2(26)27/h(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYSWXOLGMKBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379774 | |
| Record name | Perfluorononanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoroazelaic acid | |
CAS RN |
23453-64-7 | |
| Record name | Perfluorononanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23453-64-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



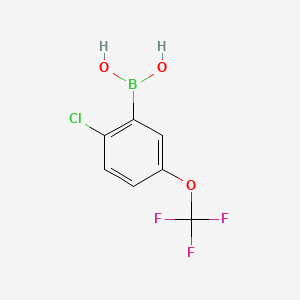
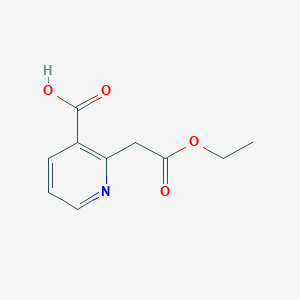


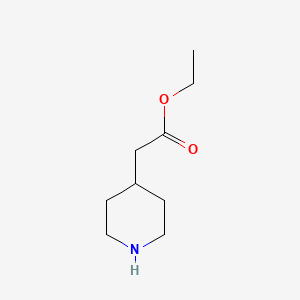
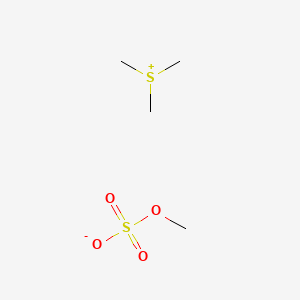
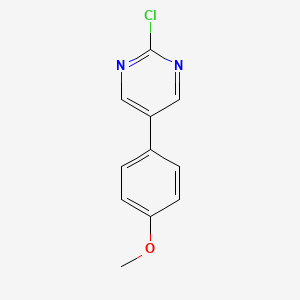

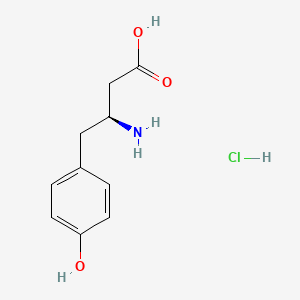
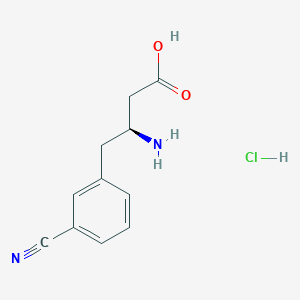
![2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1586388.png)
